molecular formula C9H10N4 B13200227 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine

1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine

Cat. No.: B13200227
M. Wt: 174.20 g/mol
InChI Key: QQQQHIPEDWXKFB-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-4-amine is unique due to its pyrazole core, which imparts specific reactivity and biological activity. Its combination of a pyrazole ring with a pyridine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-5-pyridin-3-ylpyrazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-3-2-4-11-5-7/h2-6H,10H2,1H3

InChI Key

QQQQHIPEDWXKFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CN=CC=C2

Origin of Product

United States

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